Cas no 502649-34-5 (4-Iso-propoxyphenylboronic Acid Pinacol Ester)
4-Iso-propoxyphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(1-methylethoxy)phenyl]-
- 4-Iso-propoxyphenylboronic acid pinacol ester
- LSMVUNSQZOHKJB-UHFFFAOYSA-N
- EN300-1425732
- 502649-34-5
- AKOS017554862
- MFCD16334001
- CVA64934
- BS-32488
- DB-093251
- AT17215
- 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CS-0173926
- A914048
- 4,4,5,5-tetramethyl-2-(4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
- 4-iso-Propoxyphenylboronic aeid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isopropoxybenzene
- 4,4,5,5-tetramethyl-2-[4-(propan-2-yloxy)phenyl]-1,3,2-dioxaborolane
- 4-Isopropoxyphenylboronic acid pinacol ester
- 4-i-Propoxyphenylboronic aeid pinacol ester
- SCHEMBL5850578
- 4-Iso-propoxyphenylboronic Acid Pinacol Ester
-
- MDL: MFCD16334001
- Inchi: 1S/C15H23BO3/c1-11(2)17-13-9-7-12(8-10-13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3
- InChI Key: LSMVUNSQZOHKJB-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)OC(C)C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 261.17769
- Monoisotopic Mass: 262.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7A^2
Experimental Properties
- PSA: 27.69
4-Iso-propoxyphenylboronic Acid Pinacol Ester Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4-Iso-propoxyphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM214710-1g |
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
502649-34-5 | 95% | 1g |
$252 | 2022-09-01 | |
| AK Scientific | AMTB1100-250mg |
4-iso-Propoxyphenylboronic aeid pinacol ester |
502649-34-5 | 97% | 250mg |
$34 | 2025-02-18 | |
| AK Scientific | AMTB1100-1g |
4-iso-Propoxyphenylboronic aeid pinacol ester |
502649-34-5 | 97% | 1g |
$90 | 2025-02-18 | |
| AK Scientific | AMTB1100-5g |
4-iso-Propoxyphenylboronic aeid pinacol ester |
502649-34-5 | 97% | 5g |
$270 | 2025-02-18 | |
| abcr | AB496971-1 g |
4-i-Propoxyphenylboronic aeid pinacol ester, 97%; . |
502649-34-5 | 97% | 1g |
€87.80 | 2023-04-19 | |
| abcr | AB496971-5 g |
4-i-Propoxyphenylboronic aeid pinacol ester, 97%; . |
502649-34-5 | 97% | 5g |
€153.40 | 2023-04-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I886731-5g |
2-(4-ISOPROPOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
502649-34-5 | 98% | 5g |
2,160.00 | 2021-05-17 | |
| TRC | B523158-50mg |
4-Iso-propoxyphenylboronic Acid Pinacol Ester |
502649-34-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523158-100mg |
4-Iso-propoxyphenylboronic Acid Pinacol Ester |
502649-34-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B523158-500mg |
4-Iso-propoxyphenylboronic Acid Pinacol Ester |
502649-34-5 | 500mg |
$ 95.00 | 2022-06-07 |
4-Iso-propoxyphenylboronic Acid Pinacol Ester Suppliers
4-Iso-propoxyphenylboronic Acid Pinacol Ester Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-Iso-propoxyphenylboronic Acid Pinacol Ester
Comprehensive Guide to 4-Iso-propoxyphenylboronic Acid Pinacol Ester (CAS No. 502649-34-5): Properties, Applications, and Industry Insights
4-Iso-propoxyphenylboronic Acid Pinacol Ester (CAS No. 502649-34-5) is a high-value boronic ester compound widely utilized in pharmaceutical synthesis, material science, and cross-coupling reactions. Its unique molecular structure, featuring a pinacol-protected boronic acid group and an isopropoxy substituent, makes it a versatile building block for Suzuki-Miyaura coupling, a cornerstone of modern organic chemistry. This article explores its properties, cutting-edge applications, and answers frequently searched questions about this compound.
The pinacol ester moiety in 4-Iso-propoxyphenylboronic Acid Pinacol Ester enhances stability against hydrolysis while maintaining reactivity in palladium-catalyzed reactions. Researchers value this compound (CAS 502649-34-5) for its improved shelf-life compared to free boronic acids, addressing a common challenge in organoboron chemistry. Recent studies highlight its role in developing OLED materials and bioconjugation techniques, aligning with industry trends toward sustainable electronics and targeted drug delivery systems.
In pharmaceutical applications, 4-Iso-propoxyphenylboronic Acid Pinacol Ester serves as a key intermediate for protease inhibitor synthesis and PET tracer development. Its isopropoxy group contributes to optimal lipophilicity for blood-brain barrier penetration, a hot topic in CNS drug discovery. Analytical data shows exceptional purity (>98%) in commercial samples, meeting stringent requirements for GMP-compliant synthesis – a frequent concern among quality-conscious buyers searching for reliable boronic ester suppliers.
The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature coupling reactions, a feature often queried in technical forums. Unlike some boronic acid derivatives, this pinacol-protected version demonstrates reduced proto-deboronation side reactions, a critical advantage in synthesizing complex heterocyclic compounds. These properties explain its growing adoption in medicinal chemistry workflows, particularly for constructing biaryl scaffolds prevalent in kinase inhibitors.
Environmental considerations surrounding 4-Iso-propoxyphenylboronic Acid Pinacol Ester (CAS 502649-34-5) have gained attention, with studies confirming its compatibility with green chemistry principles. Modern synthetic protocols utilize aqueous micellar conditions or biodegradable solvents for its reactions, addressing sustainability questions frequently raised in academic and industrial circles. The compound's low ecotoxicity profile positions it favorably compared to traditional organotin reagents in cross-coupling applications.
Storage and handling best practices for 4-Iso-propoxyphenylboronic Acid Pinacol Ester often appear in search queries. While stable under inert atmospheres, recommendations include protection from prolonged moisture exposure and storage at 2-8°C for long-term preservation. These protocols ensure consistent performance in sensitive applications like radiopharmaceutical labeling or MOF synthesis, where reagent quality directly impacts yield.
Emerging applications in covalent organic frameworks (COFs) and photoredox catalysis have expanded the demand for this boronic ester. Its ability to participate in dynamic covalent chemistry enables the construction of porous materials for gas storage – a trending research area in clean energy solutions. These developments demonstrate how 502649-34-5 continues to find relevance in addressing contemporary scientific challenges.
For analytical chemists, 4-Iso-propoxyphenylboronic Acid Pinacol Ester presents distinct NMR signatures (characteristic 11B and 13C peaks) that facilitate reaction monitoring. This property, combined with its crystalline nature, makes it preferable over oily boronic acid analogs in process chemistry. Such technical advantages frequently surface in discussions about reaction optimization and scale-up challenges in API manufacturing.
The global market for pinacol boronic esters like CAS 502649-34-5 reflects growing demand from contract research organizations and generic drug manufacturers. Supply chain analytics indicate steady year-over-year growth, particularly in regions with strong biotech infrastructure. This economic perspective helps researchers and procurement specialists contextualize pricing trends and availability forecasts for this specialty chemical.
Future research directions for 4-Iso-propoxyphenylboronic Acid Pinacol Ester may explore its potential in click chemistry applications or as a template for molecular imprinting. The compound's structural features suggest possible utility in developing chemical sensors for environmental monitoring – an area gaining traction due to increased regulation. Such forward-looking insights address the curiosity of researchers exploring novel applications for established organoboron compounds.
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